molecular formula C13H26N2O3 B1674817 Leucylleucine methyl ester CAS No. 13022-42-9

Leucylleucine methyl ester

Cat. No. B1674817
CAS RN: 13022-42-9
M. Wt: 258.36 g/mol
InChI Key: AJMOLNFDYWTVQW-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucylleucine methyl ester is a chemical compound with the molecular formula C13H26N2O3 . It is also known as L-Leucine, L-leucyl-,methyl ester and L-Leucyl-L-Leucine methyl ester (hydrochloride) .


Synthesis Analysis

The synthesis of Leucylleucine methyl ester involves complex biochemical processes. One study suggests that the action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products .


Molecular Structure Analysis

The molecular weight of Leucylleucine methyl ester is 258.362 . Its linear formula is (CH3)2CHCH2CH(NH2)COOCH3 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving Leucylleucine methyl ester are complex and involve multiple steps. For instance, it has been found that Leucylleucine methyl ester is incorporated by lymphocytes and monocytes via a saturable facilitated transport mechanism .


Physical And Chemical Properties Analysis

Leucylleucine methyl ester has a molecular weight of 258.362 . Its linear formula is (CH3)2CHCH2CH(NH2)COOCH3 . More detailed physical and chemical properties may require specific experimental conditions to determine .

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

CAS RN

13022-42-9

Product Name

Leucylleucine methyl ester

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C13H26N2O3/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5/h8-11H,6-7,14H2,1-5H3,(H,15,16)/t10-,11-/m0/s1

InChI Key

AJMOLNFDYWTVQW-QWRGUYRKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Leu-Leu-OMe
leucyl-leucine-methyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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